Thiazol-5-ylmethyl ((2S,5S)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride
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Overview
Description
Thiazol-5-ylmethyl ((2S,5S)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride is a synthetic compound notable for its versatile applications in scientific research. It is composed of a thiazole ring, an amino-substituted hexane chain, and a carbamate group, forming a complex structure that lends itself to various chemical reactions and biological interactions. This compound's multifaceted nature makes it a valuable tool in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazol-5-ylmethyl ((2S,5S)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride typically involves several key steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction of suitable thioamide and α-haloketone precursors.
Amino-Substituted Hexane Chain: The preparation of the amino-substituted hexane involves stereoselective reactions to ensure the correct (2S,5S) configuration, often utilizing chiral catalysts or auxiliaries.
Carbamate Formation: The coupling of the thiazole moiety with the amino-substituted hexane is achieved through the formation of a carbamate bond, typically using carbamoyl chloride reagents under basic conditions.
Hydrochloride Addition: The final compound is obtained by treating the carbamate with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production methods for this compound scale up these synthetic routes. Optimization for large-scale synthesis focuses on yield maximization, cost efficiency, and environmental impact reduction, often employing continuous flow chemistry and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the amino-substituted hexane chain, leading to a variety of oxidized products.
Reduction: Reduction reactions can alter the carbamate and thiazole structures, potentially modifying the compound's biological activity.
Substitution: The carbamate group and the thiazole ring are susceptible to nucleophilic and electrophilic substitution reactions, enabling functionalization with different chemical groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation.
Substitution Reagents: Halides, amines, or organometallic reagents under appropriate conditions (acidic, basic, or catalytic environments).
Major Products
The products from these reactions can vary widely, from simple functionalized derivatives to more complex molecules, depending on the reaction conditions and the specific reagents used.
Scientific Research Applications
Thiazol-5-ylmethyl ((2S,5S)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride finds extensive use in scientific research due to its unique chemical properties:
Chemistry: Used as a building block for the synthesis of larger, more complex molecules. Its reactivity allows for diverse chemical transformations.
Biology: Investigated for its potential as a molecular probe for studying biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent, particularly in the context of its ability to modulate biochemical pathways and its structural similarity to biologically active molecules.
Industry: Utilized in the development of novel materials with specific chemical properties, such as polymers and coatings, benefiting from its reactivity and stability.
Mechanism of Action
The mechanism by which Thiazol-5-ylmethyl ((2S,5S)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride exerts its effects is complex and multifaceted:
Molecular Targets: It interacts with various enzymes and receptors, modulating their activity and influencing biological pathways.
Pathways Involved: The compound can affect signal transduction pathways, gene expression, and metabolic processes, depending on its specific chemical modifications and the cellular context.
Comparison with Similar Compounds
When compared to other compounds with similar structures, Thiazol-5-ylmethyl ((2S,5S)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride stands out due to its specific configuration and unique reactivity:
Similar Compounds: Thiazol-5-ylmethyl ((2S,5S)-5-amino-1-hexyl)carbamate, Thiazol-5-ylmethyl ((2S,5R)-5-amino-1,6-diphenylhexan-2-yl)carbamate, Thiazol-4-ylmethyl ((2S,5S)-5-amino-1,6-diphenylhexan-2-yl)carbamate.
Uniqueness: The specific (2S,5S) configuration and the presence of the thiazole and carbamate groups confer distinct biological activities and chemical properties, making it particularly valuable for certain applications.
There you have it—an exploration of this compound, from its synthesis to its multifaceted roles in research and industry. Hope this sheds some light on this fascinating compound!
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,5S)-5-amino-1,6-diphenylhexan-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S.ClH/c24-20(13-18-7-3-1-4-8-18)11-12-21(14-19-9-5-2-6-10-19)26-23(27)28-16-22-15-25-17-29-22;/h1-10,15,17,20-21H,11-14,16,24H2,(H,26,27);1H/t20-,21-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZSMWCRMXVNOX-GUTACTQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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